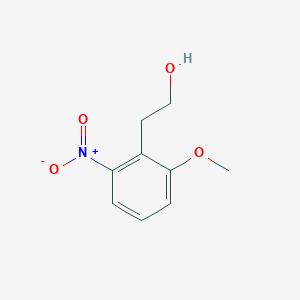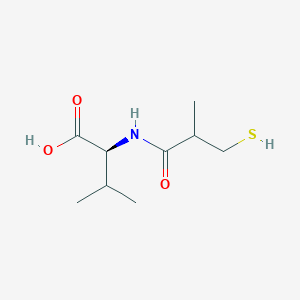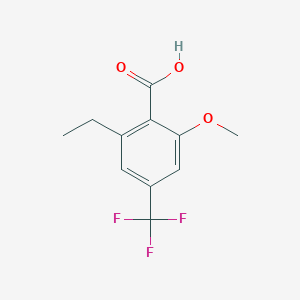
8-Chloro-3-ethyl-2(1H)-quinoxalinone
概要
説明
8-Chloro-3-ethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with ethyl glyoxalate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
8-Chloro-3-ethyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Aminoquinoxalines or thioquinoxalines
科学的研究の応用
8-Chloro-3-ethyl-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 8-Chloro-3-ethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact pathways depend on the specific application and target organism.
類似化合物との比較
Similar Compounds
- 8-chloroquinoxalin-2(1H)-one
- 3-ethylquinoxalin-2(1H)-one
- 8-chloro-3-methylquinoxalin-2(1H)-one
Uniqueness
8-Chloro-3-ethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
1464832-54-9 |
|---|---|
分子式 |
C10H9ClN2O |
分子量 |
208.64 g/mol |
IUPAC名 |
8-chloro-3-ethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5H,2H2,1H3,(H,13,14) |
InChIキー |
QLLNHOFFSBXWNY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C(=CC=C2)Cl)NC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)


![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)

![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)
